Dyphylline
Overview
Description
Dyphylline is a theophylline derivative used to treat and/or prevent the symptoms of bronchial asthma, chronic bronchitis, and emphysema . It works by opening up the bronchial tubes (air passages of the lungs) and increasing the flow of air through them .
Synthesis Analysis
Dyphylline is 7-(2,3-dihydroxypropyl)-theophylline, a white, extremely bitter, amorphous powder that is freely soluble in water and soluble in alcohol . It is stable in gastrointestinal fluids over a wide range of pH .Molecular Structure Analysis
Dyphylline has a molecular formula of C10H14N4O4 . Its molecular weight is 254.243 Da and its monoisotopic mass is 254.101501 Da .Chemical Reactions Analysis
Dyphylline is a xanthine derivative with pharmacologic actions similar to theophylline and other members of this class of drugs . Its primary action is that of bronchodilation, but it also exhibits peripheral vasodilatory and other smooth muscle relaxant activity to a lesser degree .Physical And Chemical Properties Analysis
Dyphylline is a solid substance . It has a density of 1.6±0.1 g/cm3, a boiling point of 589.6±60.0 °C at 760 mmHg, and a flash point of 310.4±32.9 °C .Scientific Research Applications
1. Controlled Release Multi-Particulate Beads
Nutan et al. (2005) conducted a study to optimize and characterize controlled release multi-particulate beads coated with starch acetate for dyphylline. The study involved modeling the effects of various process and formulation variables on dyphylline's in vitro release profile from these beads. They used a Box-Behnken design for optimization and characterized the optimized product with thermal, X-ray, and infrared spectroscopic analyses. The study highlighted the potential of using starch acetate-coated beads for controlled dyphylline release, which is significant for its application in sustained drug delivery systems (Nutan, Soliman, Taha, & Khan, 2005).
2. Dyphylline in Controlled Release Matrix Tablets
A study by Yassin et al. (2021) aimed to develop controlled release matrix tablets of dyphylline using various polymers and preparation techniques, such as direct compression, wet granulation, and hot melt methods. This research provided insights into the optimal methods for formulating dyphylline into controlled-release matrix tablets, contributing to its use in managing respiratory conditions like asthma and chronic bronchitis (Yassin, Sharaf, El-Ghamry, & Abdelaziz, 2021).
3. Dyphylline Liposomes for Skin Delivery
Touitou et al. (1992) explored the delivery of dyphylline to the skin using liposomes. The study focused on the preparation of dyphylline-containing liposomes and evaluated their transdermal delivery efficacy. The research indicates the potential use of dyphylline in dermatological applications, especially in conditions like psoriasis, where xanthines are considered for treatment (Touitou, Shaco-Ezra, Dayan, Jushynski, Rafaeloff, & Azoury, 1992).
4. Pharmacokinetics and Rational Therapy
Simons et al. (1975) and Lawyer et al. (1980) provided insights into the pharmacokinetics of dyphylline. These studies are crucial for understanding dyphylline's bioavailability, half-life, and potential efficacy in various therapeutic contexts, including its use in patients with specific sensitivities or conditions (Simons, Simons, & Bierman, 1975); (Lawyer, Bardana, Rodgers, & Gerber, 1980).
5. Stability Assessment of Controlled Release Tablets
Goskonda et al. (1998) assessed the stability of tablets containing dyphylline under various temperature and humidity conditions. This study contributes to the understanding of how environmental factors affect the stability of dyphylline in tablet form, which is essential for ensuring its efficacy and safety in clinical use (Goskonda, Reddy, Durrani, Wilber, & Khan, 1998).
Future Directions
Dyphylline has been studied for its potential in various applications. For instance, a study has shown that the assembly of an inclusion complex in an aqueous medium using dyphylline as a guest and β-cyclodextrin as a host is extremely appropriate for a variety of applications in modern biomedical sciences . The formation of the inclusion complex is established by 1H NMR, and surface tension and conductivity measurements demonstrate that the inclusion complex was produced with 1:1 stoichiometry .
properties
IUPAC Name |
7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4/c1-12-8-7(9(17)13(2)10(12)18)14(5-11-8)3-6(16)4-15/h5-6,15-16H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCFJBIXMNOVSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022975 | |
Record name | Dyphylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dyphylline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014789 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4), FREELY SOL IN WATER; 1 G IN 3 ML H2O @ 25 °C, SOL IN ALC: 2 G/100 ML; IN CHLOROFORM: 1 G/100 ML, 1.43e+01 g/L | |
Record name | SID855557 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Dyphylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00651 | |
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Record name | DYPHYLLINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3322 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dyphylline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014789 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bronchodilatory action of dyphylline, as with other xanthines, is thought to be mediated through competitive inhibition of phosphodiesterase with a resulting increase in cyclic AMP producing relaxation of bronchial smooth muscle as well as antagonism of adenosine receptors., THEIR MOST IMPORTANT ACTION...IS THEIR ABILITY TO RELAX SMOOTH MUSCLES OF BRONCHI... THEOPHYLLINE IS MOST EFFECTIVE... /THEOPHYLLINE/, ACTION OF XANTHINES ON MOTOR ACTIVITY OF GI TRACT... DILUTE SOLN INCR, & HIGH CONCN DEPRESS, TONE & STRENGTH OF CONTRACTION OF ISOLATED INTESTINAL STRIPS. /XANTHINES/, ...ACTION SEEMS TO RESULT FROM INCR IN CONCN OF FACTOR V (AC-GLOBULIN) IN PLASMA WHICH, IN TURN, MAY BE CAUSED BY INCR IN PLASMA CONCN OF FREE FATTY ACIDS PRODUCED...THERE ARE ALSO INCR IN CONCN OF CIRCULATING PROTHROMBIN & FIBRINOGEN. /XANTHINES/, ...ACCOMPANYING DECR IN VENOUS FILLING PRESSURE, WHICH IS CAUSED @ LEAST PARTLY BY MORE COMPLETE EMPTYING OF HEART. /THEOPHYLLINE/ | |
Record name | Dyphylline | |
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Record name | DYPHYLLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3322 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Dyphylline | |
Color/Form |
CRYSTALS FROM ALCOHOL, WHITE AMORPHOUS SOLID | |
CAS RN |
479-18-5 | |
Record name | Diprophylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=479-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dyphylline [USP] | |
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Record name | Dyphylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00651 | |
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Record name | dyphylline | |
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Record name | dyphylline | |
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Record name | dyphylline | |
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Record name | 1H-Purine-2,6-dione, 7-(2,3-dihydroxypropyl)-3,7-dihydro-1,3-dimethyl- | |
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Record name | Dyphylline | |
Source | EPA DSSTox | |
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Record name | Diprophylline | |
Source | European Chemicals Agency (ECHA) | |
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Record name | DYPHYLLINE | |
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Record name | DYPHYLLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3322 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dyphylline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014789 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
155-157, 158 °C, 161.5 °C | |
Record name | Dyphylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00651 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DYPHYLLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3322 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dyphylline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014789 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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